molecular formula C13H12FN3O2 B2665938 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2175979-66-3

2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2665938
CAS No.: 2175979-66-3
M. Wt: 261.256
InChI Key: KGTJCFKDTAQFFQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-fluorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pyrimidinyl Group: The next step involves the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide intermediate with a pyrimidinyl halide under basic conditions.

    Final Assembly: The final step involves the coupling of the pyrimidinyl intermediate with an ethylamine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The fluorine atom and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide: can be compared with other fluorinated benzamides and pyrimidinyl derivatives.

    Fluorobenzamides: Compounds such as 4-fluorobenzamide and 2-fluorobenzamide share structural similarities but differ in their biological activities and applications.

    Pyrimidinyl Derivatives: Compounds like 2-aminopyrimidine and 2-chloropyrimidine have similar pyrimidinyl groups but differ in their functional groups and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-11-5-2-1-4-10(11)12(18)15-7-9-17-8-3-6-16-13(17)19/h1-6,8H,7,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTJCFKDTAQFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC=NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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